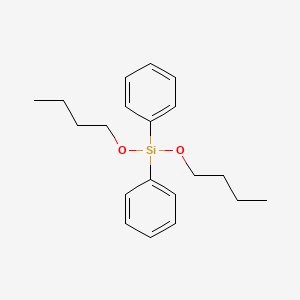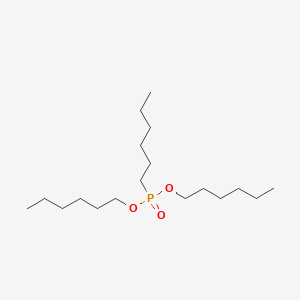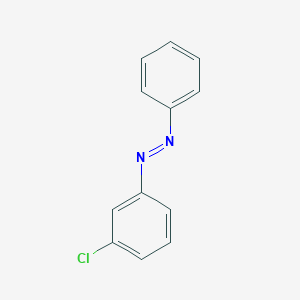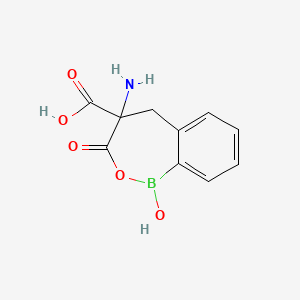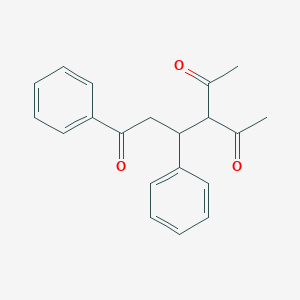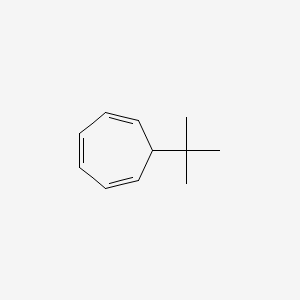
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- is an organic compound with a unique structure characterized by a seven-membered ring containing three double bonds and a tert-butyl group at the 7th position. This compound is a derivative of cycloheptatriene and is known for its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bonds to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatriene derivatives.
科学研究应用
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- involves its interaction with molecular targets through its reactive double bonds and tert-butyl group. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-rich double bonds, which can participate in electrophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
1,3,5-Cycloheptatriene: The parent compound without the tert-butyl group.
7,7-Dimethyl-1,3,5-cycloheptatriene: A similar compound with two methyl groups at the 7th position.
1,3,5-Cycloheptatriene, 7-ethyl-: A derivative with an ethyl group at the 7th position.
Uniqueness
1,3,5-Cycloheptatriene, 7-(1,1-dimethylethyl)- is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
属性
CAS 编号 |
17635-75-5 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
7-tert-butylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16/c1-11(2,3)10-8-6-4-5-7-9-10/h4-10H,1-3H3 |
InChI 键 |
QEGYVNCZOFKWNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
